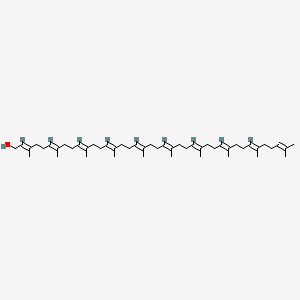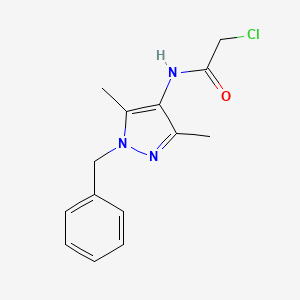
Decaprenol
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
Decaprenol can be synthesized through several methods. One common approach involves the reaction of 2-solaneoxybenzothiazole with a Grignard reagent derived from 1-halogeno-2-methyl-2-butene-4-(2’-tetrahydropyranyl)-ether . The resulting decaprenyl ether is then hydrolyzed to obtain this compound. This method is advantageous due to its short reaction steps and ease of operation .
Another method involves the reduction and desulfurization of sulfonedecaprenols in an alcohol-containing mixed solvent in the presence of an alkali metal, an alkaline earth metal, or a metal such as aluminum or magnesium . This reaction is carried out under mild conditions, typically at room temperature, and can be completed in one step .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale chemical synthesis techniques. The process typically includes the preparation of intermediates, such as decaprenyl phosphate, followed by hydrolysis and purification steps to obtain high-purity this compound .
化学反応の分析
Types of Reactions
Decaprenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the synthesis of its derivatives and for its incorporation into larger biomolecules.
Common Reagents and Conditions
Oxidation: This compound can be oxidized to form decaprenyl phosphate, a key intermediate in the biosynthesis of coenzyme Q10. Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Reduction: Reduction of decaprenyl phosphate can yield this compound.
Substitution: this compound can undergo substitution reactions to form various derivatives, such as decaprenyl esters and ethers.
Major Products Formed
The major products formed from the reactions of this compound include decaprenyl phosphate, decaprenyl esters, and decaprenyl ethers. These compounds are crucial intermediates in the biosynthesis of coenzyme Q10 and other polyisoprenoid compounds .
科学的研究の応用
Decaprenol has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of coenzyme Q10 and other polyisoprenoid compounds . In biology, this compound is involved in the biosynthesis of cell wall components in mycobacteria, making it a target for antimycobacterial therapy .
In medicine, this compound and its derivatives are studied for their potential therapeutic effects, including their role in cardiovascular health and their use as antioxidants . In industry, this compound is used in the production of high-value chemicals and pharmaceuticals .
作用機序
Decaprenol exerts its effects through its role as a precursor in the biosynthesis of coenzyme Q10 and other polyisoprenoid compounds. The molecular targets of this compound include enzymes involved in the synthesis of these biomolecules, such as polyprenyl diphosphate synthase and decaprenyl diphosphate synthase . These enzymes catalyze the formation of long-chain isoprenoid compounds, which are essential for various cellular processes, including electron transport and oxidative phosphorylation .
類似化合物との比較
Decaprenol is similar to other polyprenol compounds, such as dolichol and solanesol. it is unique in its specific role in the biosynthesis of coenzyme Q10 and its involvement in the formation of cell wall components in mycobacteria . Other similar compounds include:
Dolichol: A long-chain isoprenoid alcohol involved in glycoprotein synthesis.
Solanesol: A polyprenol compound used as a precursor for the synthesis of coenzyme Q10 and vitamin K2.
This compound’s unique structure and specific biological functions make it a valuable compound for scientific research and industrial applications.
特性
IUPAC Name |
(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H82O/c1-41(2)21-12-22-42(3)23-13-24-43(4)25-14-26-44(5)27-15-28-45(6)29-16-30-46(7)31-17-32-47(8)33-18-34-48(9)35-19-36-49(10)37-20-38-50(11)39-40-51/h21,23,25,27,29,31,33,35,37,39,51H,12-20,22,24,26,28,30,32,34,36,38,40H2,1-11H3/b42-23+,43-25+,44-27+,45-29+,46-31+,47-33+,48-35+,49-37+,50-39+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORDEOUGMCQERP-CMVHWAPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/C)/C)/C)/C)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H82O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]-2-methylbutanoate](/img/structure/B3143027.png)
![N-{2-[2-Amino-4-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine](/img/structure/B3143029.png)


